3,5-Diphenylfuran-2(5H)-one
Description
Overview of Furanone Derivatives in Organic Synthesis
Furanones, a class of heterocyclic compounds, represent a cornerstone in organic and medicinal chemistry. researchgate.netresearchgate.net Their five-membered ring containing an oxygen atom serves as a versatile pharmacophore, a molecular feature responsible for a drug's biological activity. researchgate.netresearchgate.net This has made the furanone nucleus an indispensable motif in the design and development of new therapeutic agents, found in a multitude of both natural and synthetic biologically active compounds. researchgate.netresearchgate.net The synthetic utility of furanones is vast; they are crucial intermediates and building blocks for creating more complex molecules, including pharmaceuticals, agrochemicals, and polymers. researchgate.netunipi.it
The chemistry of 2(5H)-furanones, also known as butenolides, has seen significant expansion, largely driven by the interesting biological properties of its derivatives, which include cytotoxic, anti-inflammatory, fungicidal, and antibacterial activities. unipi.it Synthetic chemists employ various strategies to create furanone derivatives, such as condensations, cyclizations, and transition metal-catalyzed cross-coupling reactions, highlighting the adaptability of the furanone core in synthetic protocols. researchgate.netresearchgate.net
Structural Characteristics and Chemical Importance of 2(5H)-Furanones
The parent compound, 2(5H)-furanone, is a heterocyclic organic compound also known as γ-crotonolactone. ontosight.ai Its structure is characterized by an α,β-unsaturated γ-lactone. unipi.it This arrangement, featuring a carbonyl group at the C2 position conjugated with a carbon-carbon double bond within the five-membered ring, is fundamental to its chemical reactivity. researchgate.net
The reactivity of the 2(5H)-furanone ring is a key aspect of its chemical importance. The conjugated system makes it susceptible to various chemical transformations. For instance, certain derivatives, such as 3,4-dihalo-5-hydroxy-2(5H)-furanones, are highly reactive due to the presence of the carbonyl group, the double bond, a hydroxyl group at the C5 position, and labile halogen atoms, making them exceptionally versatile reactants in chemical synthesis. researchgate.net These structural features allow for nucleophilic substitutions and other modifications, enabling the synthesis of a wide array of functionalized molecules. researchgate.net The ability to introduce diverse substituents onto the furanone skeleton underpins its importance as a scaffold in drug discovery and materials science.
Historical Context and Early Developments in Diphenylfuranone Chemistry
The historical roots of furanone chemistry are intertwined with the development of fundamental reactions in organic synthesis. While specific early reports on diphenylfuranones are not prominent, the groundwork was laid in the late 19th century with the discovery of general methods for synthesizing heterocyclic rings.
In 1884, German chemists Carl Paal and Ludwig Knorr independently reported that 1,4-diketones could be cyclized to form furans in the presence of an acid catalyst. alfa-chemistry.comwikipedia.orgbrainly.in This reaction, now known as the Paal-Knorr furan (B31954) synthesis, became one of the most vital methods for preparing substituted furans. wikipedia.orgorganic-chemistry.org The mechanism involves the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl, leading to a cyclized hemiacetal that dehydrates to the furan ring. wikipedia.org
Contemporaneously, another German chemist, Hans von Pechmann, developed the Pechmann condensation in 1883 and 1884. numberanalytics.comnumberanalytics.comwikipedia.org This method synthesizes coumarins by reacting a phenol (B47542) with a β-keto ester under acidic conditions. wikipedia.org While this reaction produces a different class of heterocycles (benzopyranones), its discovery highlights the intense focus on condensation and cyclization reactions during that era, which was crucial for the advancement of heterocyclic chemistry as a whole.
The specific synthesis and investigation of more complex derivatives, such as those with multiple phenyl substituents like 3,5-Diphenylfuran-2(5H)-one, followed these foundational discoveries, building upon the established principles of cyclization and condensation. Later developments, such as a 2019 report on a two-step synthesis of π-expanded maleimides from 3,4-diphenylfuran-2(5H)-ones, demonstrate the continued evolution of this chemical space. acs.org
Rationale for Dedicated Academic Research on this compound
The justification for dedicated academic research into this compound stems from several key areas. Firstly, the furanone core itself is a well-established "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and potential anticancer properties. researchgate.netresearchgate.netmdpi.com
Secondly, other isomers and closely related derivatives of diphenylfuranone have shown significant biological potential, suggesting that the 3,5-diphenyl isomer is a promising yet underexplored candidate. For example, 3,4-diphenylfuran-2(5H)-one has been investigated as a scaffold for developing selective COX-1 inhibitors and has shown anti-proliferative effects against prostate cancer cells. nih.govnih.gov Furthermore, a related compound, 4-Hydroxy-3,5-diphenyl-2(5H)-furanone, has been reported to possess anti-inflammatory and antioxidant properties. ontosight.ai These findings strongly suggest that the 3,5-diphenyl substitution pattern warrants investigation to determine its own unique biological profile.
Finally, a central theme in medicinal chemistry is the study of structure-activity relationships (SAR). Investigating this compound is essential to understand how the specific placement of the two phenyl groups influences the molecule's physicochemical properties and its interactions with biological targets compared to other isomers like the 3,4-diphenyl variant. While PubChem lists an entry for this compound (CAS 5369-56-2), it contains limited data on its biological activity, highlighting a clear gap in the current scientific knowledge. epa.gov Dedicated research is therefore necessary to synthesize, characterize, and evaluate this compound to unlock its potential applications in medicinal chemistry and materials science.
Data Tables
Table 1: Physical and Chemical Properties of 3,4-Diphenyl-5H-furan-2-one (Isomer for Comparison)
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂O₂ | nih.govlookchem.com |
| Molecular Weight | 236.27 g/mol | nih.govlookchem.com |
| Appearance | White crystalline solid | lookchem.com |
| Boiling Point | 441.3°C at 760 mmHg | lookchem.com |
| Flash Point | 186.7°C | lookchem.com |
| Density | 1.218 g/cm³ | lookchem.com |
| Refractive Index | 1.626 | lookchem.com |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
| Rotatable Bond Count | 2 | nih.gov |
| Topological Polar Surface Area | 26.3 Ų | nih.gov |
Note: Comprehensive experimental data for the 3,5-diphenyl isomer is limited in public databases.
Table 2: Examples of Biological Activities of Furanone Derivatives
| Furanone Derivative Class / Compound | Biological Activity | Source(s) |
| General Furanone Derivatives | Anticancer, Anti-inflammatory, Antimicrobial, Antifungal, Antioxidant | researchgate.netresearchgate.net |
| 4-Hydroxy-3,5-diphenyl-2(5H)-furanone | Anti-inflammatory, Antioxidant | ontosight.ai |
| 5-Substituted-3,4-diphenylfuran-2-ones | Anti-proliferative (Prostate Cancer) | nih.gov |
| Fluorine-Containing 3,4-Diarylfuran-2(5H)-ones | Selective COX-1 Inhibition | nih.gov |
| 3-phenyl-4-(phenylmethyl)-2(5H)-furanone | Antibacterial, Anti-inflammatory | smolecule.com |
| Diphenyl-Furanone Reagents (e.g., MDPF) | Fluorogenic labeling of amines, detection of tumor cells | mdpi.com |
Structure
3D Structure
Properties
CAS No. |
5369-56-2 |
|---|---|
Molecular Formula |
C16H12O2 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
2,4-diphenyl-2H-furan-5-one |
InChI |
InChI=1S/C16H12O2/c17-16-14(12-7-3-1-4-8-12)11-15(18-16)13-9-5-2-6-10-13/h1-11,15H |
InChI Key |
OLSVLXLQMNLSEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C=C(C(=O)O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 3,5 Diphenylfuran 2 5h One and Its Derivatives
Traditional Synthetic Routes to Furanone Skeletons
The construction of the furan-2(5H)-one, or butenolide, skeleton is a well-established field in organic synthesis, with numerous classical methods paving the way for more modern, targeted approaches. These traditional routes often rely on fundamental organic transformations to build and cyclize the core structure.
Key among these methods is the intramolecular cyclization , or lactonization, of suitable acyclic precursors. This typically involves the cyclization of γ-hydroxy acids or their ester derivatives, often promoted by acid or thermal conditions. A common strategy involves the reduction of a γ-keto acid or ester to the corresponding γ-hydroxy intermediate, which then undergoes spontaneous or catalyzed ring closure to form the stable five-membered lactone ring.
Another foundational approach is the oxidation of diols . Primary 1,4-diols can be selectively oxidized to form the corresponding lactone. Similarly, the Baeyer-Villiger oxidation of cyclic ketones, specifically substituted cyclobutanones, provides a reliable route to γ-butyrolactones.
Halolactonization represents another classical and powerful method for furanone synthesis. This reaction involves treating an unsaturated carboxylic acid, such as a γ,δ-alkenoic acid, with a halogen source (e.g., iodine or bromine) and a base. The reaction proceeds via an electrophilic addition to the double bond, followed by intramolecular nucleophilic attack by the carboxylate to form a halogenated lactone, which can be a useful intermediate for further functionalization.
Furthermore, olefination reactions, such as the Wittig reaction , have been employed to construct the furanone skeleton. This can involve the reaction of a suitably functionalized phosphorus ylide with a carbonyl compound to form the α,β-unsaturated ester moiety characteristic of the butenolide ring, followed by cyclization. These traditional methods, while sometimes requiring harsh conditions or multiple steps, have been instrumental in providing access to a wide array of furanone derivatives and have laid the groundwork for the development of more sophisticated catalytic strategies.
Targeted Synthesis of 3,5-Diphenylfuran-2(5H)-one
The targeted synthesis of this compound requires strategies that can precisely install the two phenyl groups at the C3 and C5 positions of the furanone ring. These methods often involve the careful selection and transformation of specifically designed precursors.
Cyclization Reactions and Precursor Transformations
A primary and logical route to this compound involves the synthesis and subsequent cyclization of a linear precursor that already contains the requisite carbon skeleton and phenyl substituents. A key intermediate in this approach is 4-oxo-2,4-diphenylbutanoic acid . This γ-keto acid is primed for lactonization.
The synthesis of this precursor can be achieved through various classical organic reactions. For example, a Michael addition of a phenylacetate (B1230308) enolate to chalcone (B49325) (1,3-diphenyl-2-propen-1-one) would furnish the carbon skeleton, which upon hydrolysis would yield the target keto acid. Once obtained, the cyclization of 4-oxo-2,4-diphenylbutanoic acid can be induced. This process involves the tautomerization to the cyclic hemiacetal, 5-hydroxy-3,5-diphenyltetrahydrofuran-2-one, followed by dehydration to yield the final α,β-unsaturated lactone, this compound. This dehydration step is typically promoted by treatment with an acid catalyst or a dehydrating agent like acetic anhydride.
Another plausible precursor-based approach is through the Reformatsky reaction . The reaction of benzophenone (B1666685) with an ethyl α-bromoester, such as ethyl bromoacetate, in the presence of activated zinc, would yield a β-hydroxy ester. cdnsciencepub.comnrochemistry.com While this directly provides a hydroxyl group, further transformations would be necessary to introduce the second phenyl group at the C3 position and achieve the final unsaturated furanone structure.
Multi-Component Reaction Approaches
Multi-component reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules in a single synthetic operation. While no MCR has been explicitly reported for the direct synthesis of this compound, the general strategies for synthesizing highly substituted furanones can be adapted.
For instance, a three-component reaction involving an aniline (B41778) derivative, a dialkyl acetylenedicarboxylate (B1228247), and an aromatic aldehyde has been shown to produce 3,4,5-substituted furan-2(5H)-ones. A hypothetical adaptation for the target molecule could involve the reaction of phenylglyoxal (B86788) (as the aldehyde component), a derivative of phenylacetic acid, and a suitable third component that would ultimately form the furanone ring.
Another MCR approach involves the reaction of arylglyoxals, an active methylene (B1212753) compound (like a β-ketoester), and a phenol (B47542). By selecting phenylglyoxal and a phenyl-substituted active methylene compound, it might be possible to construct the 3,5-diphenylfuranone skeleton in a one-pot process. These MCRs typically proceed through a cascade of reactions, such as Knoevenagel condensation, Michael addition, and subsequent cyclization/dehydration, to rapidly build molecular complexity. The development of a specific MCR for this compound remains an area for further investigation.
Catalytic Strategies in Diphenylfuranone Synthesis
Catalysis offers powerful tools for the synthesis of furanones, often providing milder reaction conditions, higher selectivity, and access to a broader range of derivatives. Both transition-metal and organocatalytic methods have been successfully applied to the synthesis of the butenolide core.
Transition-Metal-Catalyzed Methods
Various transition metals, including palladium, rhodium, copper, and gold, have been utilized to catalyze the formation of furanone rings.
Palladium-Catalyzed Reactions: Palladium catalysis is particularly versatile. Cross-coupling reactions, such as the Suzuki or Stille coupling, can be used to introduce aryl groups onto a pre-formed furanone scaffold. For example, a 3-halo or 5-halofuran-2(5H)-one could be coupled with phenylboronic acid to install the phenyl substituents. Alternatively, palladium-catalyzed cyclization reactions of suitable precursors, like 3,4-alkadienoic acids, can directly yield the furanone ring.
Rhodium-Catalyzed Carbonylations: Rhodium catalysts are effective in cyclocarbonylation reactions. Propargyl alcohols can undergo rhodium-catalyzed carbonylation to form furanone derivatives. A potential route to this compound could involve the cyclocarbonylation of a suitably substituted propargylic alcohol, such as 1,3-diphenylprop-2-yn-1-ol.
Copper and Gold-Catalyzed Cyclizations: Copper and gold catalysts are well-known for their ability to activate alkynes. A Cu(I)-catalyzed addition/annulation sequence of α-ketoacids and terminal alkynes provides a route to ylidenebutenolides. Applying this to a phenyl-substituted ketoacid and phenylacetylene (B144264) could potentially lead to the desired product. Similarly, gold catalysts can promote the cyclization of α-hydroxyallenes or tandem cyclization/oxidative cleavage of enynols to furnish the butenolide core.
The following table summarizes representative transition-metal-catalyzed approaches to furanone synthesis that could be conceptually applied to this compound.
| Catalyst Type | General Reaction | Plausible Substrates for this compound |
| Palladium | Cross-coupling of halofuranones with boronic acids | 3-Halo-5-phenylfuran-2(5H)-one + Phenylboronic acid |
| Rhodium | Cyclocarbonylation of propargyl alcohols | 1,3-Diphenylprop-2-yn-1-ol |
| Copper | Annulation of α-ketoacids and alkynes | Phenylglyoxylic acid + Phenylacetylene |
| Gold | Cyclization of enynols or hydroxyallenes | A suitably substituted diphenyl enynol |
Organocatalytic and Metal-Free Approaches
In recent years, organocatalysis and metal-free synthetic methods have gained prominence as sustainable and powerful alternatives to traditional metal-catalyzed reactions.
Phosphine-Catalyzed Reactions: Tertiary phosphines have been shown to catalyze the synthesis of butenolides from functionalized cyclopropenones. google.comresearchgate.net The reaction proceeds through a phosphine-mediated ring-opening of the cyclopropenone to form a reactive ketene (B1206846) ylide, which is then trapped by a pendant hydroxyl group to afford the furanone. google.comresearchgate.net A diphenyl-substituted hydroxymethylcyclopropenone could serve as a precursor in this type of transformation.
Acid/Base Catalysis: Simple Brønsted or Lewis acids and bases can effectively catalyze the synthesis of furanones. As mentioned in section 2.2.1, the intramolecular cyclization of γ-keto acids like 4-oxo-2,4-diphenylbutanoic acid is often promoted by acid catalysis to facilitate the final dehydration step. Similarly, base-catalyzed condensations can be employed to build the necessary acyclic precursors. For instance, 5-sulfosalicylic acid has been used as an organocatalyst for the three-component synthesis of other substituted furan-2(5H)-ones. rsc.org
Metal-Free Oxidative Cyclizations: Transition-metal-free methods for the synthesis of related diaryl furans have been developed, which could potentially be adapted. One such method involves the oxidation of 1,4-diaryl-1,3-dienes using singlet oxygen to form an endoperoxide, followed by a dehydration step to yield the 2,5-diarylfuran. rsc.orgnih.gov While this produces a furan (B31954) rather than a furanone, modifications to the starting material or reaction conditions could potentially lead to the desired lactone.
These metal-free and organocatalytic approaches offer advantages in terms of reduced cost, lower toxicity, and simplified purification procedures, making them attractive avenues for the synthesis of this compound.
Photoinduced Synthetic Pathways for Diphenylfuranones
Photoinduced reactions offer a powerful and often elegant approach to the synthesis of complex organic molecules, including diphenylfuranones. These methods utilize light energy to promote cyclization and rearrangement reactions, often under mild conditions. One notable strategy involves the photochemical cyclization of stilbene-like precursors.
A plausible photoinduced pathway to this compound can be conceptualized from the photochemical behavior of analogous 4,5-diaryl-3(2H)-furanones. In a related study, the stilbene (B7821643) moiety within these molecules undergoes a photochemical cyclization to yield phenanthro[9,10-b]furanones researchgate.net. This suggests that a suitably substituted acyclic precursor with a stilbene-like core could undergo an intramolecular photocyclization to form the furanone ring of this compound. The reaction would likely proceed through an excited state, leading to the formation of a carbon-oxygen bond to close the five-membered ring.
Another relevant area of photochemical synthesis involves intramolecular reactions of substituted furanones. For instance, enantiomerically pure 5-oxymethyl-2(5H)-furanones have been shown to undergo intramolecular photoreactions to generate diverse and stereochemically rich polycyclic scaffolds researchgate.net. These reactions, which can occur under both sensitized and non-sensitized conditions, demonstrate the utility of light in transforming the furanone core and suggest that photochemical modifications of a pre-existing furanone could be a viable route to derivatives of this compound.
The efficiency of such photochemical reactions, including the quantum yields, can be influenced by the presence and nature of substituents on the aromatic rings. For example, in the photocyclization of diarylethenes, the introduction of electron-donating methoxy (B1213986) groups in a phenyl moiety has been found to increase the efficiency of the reaction researchgate.net. This suggests that the electronic properties of the phenyl groups in a precursor to this compound could be tuned to optimize a photoinduced cyclization.
| Precursor Type | Photochemical Reaction | Potential Product | Key Features |
| Stilbene-like acyclic precursor | Intramolecular photocyclization | This compound | Mild reaction conditions, potential for high atom economy. |
| Substituted 2(5H)-furanone | Intramolecular photorearrangement | Derivatives of this compound | High stereoselectivity, access to complex polycyclic structures. |
| Diarylethene with furanone moiety | Photocyclization | Fused furanone systems | Quantum yields can be influenced by substituents. |
Stereoselective and Regioselective Synthesis of this compound Isomers
The control of stereochemistry and regiochemistry is paramount in modern organic synthesis, particularly for creating molecules with specific biological activities. For this compound, which has stereocenters at the C5 position and potentially at the C3 position if further substituted, achieving high levels of isomeric purity is a significant synthetic challenge.
A chemo-, regio-, and diastereoselective approach has been successfully applied to the synthesis of cis-3,5-disubstituted γ-butyrolactones, which are the saturated analogs of butenolides nih.gov. This methodology involves the chemoselective SN2' condensation of primary enolates of alkyl methyl ketones with dimethyl bromomethylfumarate, followed by a highly diastereoselective reduction and regioselective in situ lactonization. This strategy exclusively furnishes the cis-3,5-disubstituted γ-butyrolactones in very good yields nih.gov. Adapting such a strategy to an unsaturated system could provide a pathway for the stereocontrolled synthesis of cis- or trans-3,5-diphenylfuran-2(5H)-one isomers. The key would be the stereoselective introduction of the phenyl groups at the C3 and C5 positions prior to or during the lactonization step.
Regiocontrolled synthesis of related butenolides has been achieved through methods such as the singlet oxygen-mediated oxidation of 2-thiophenyl furans. This method allows for the regiocontrolled synthesis of γ-hydroxybutenolides. The regioselectivity is dictated by the position of the thiophenyl group on the furan ring. While not a direct synthesis of a 3,5-diphenyl substituted furanone, this approach highlights the use of directing groups to control the position of functionalization in the furanone ring, a principle that could be applied to the synthesis of specific isomers of this compound.
Furthermore, the synthesis of 5-hydroxyfuran-2(5H)-one derivatives, which are key intermediates, can be achieved through various routes, including the photooxidation of furans bohrium.com. The oxidation of unsymmetrical furans often leads to a mixture of isomers, but in some cases, a preference for 4-substituted isomers is observed bohrium.com. By carefully choosing the starting furan and the reaction conditions, it may be possible to control the regiochemistry of oxidation and subsequent functionalization to yield the desired 3,5-diphenyl isomer.
| Synthetic Strategy | Key Transformation | Isomeric Control | Potential Application to this compound |
| Diastereoselective Lactonization | SN2' condensation followed by reductive cyclization | High diastereoselectivity for cis-isomers | Synthesis of specific stereoisomers of this compound. |
| Directed Oxidation | Singlet oxygen-mediated oxidation of a substituted furan | High regioselectivity based on directing group | Regiocontrolled placement of functional groups for subsequent conversion to phenyl groups. |
| Controlled Furan Oxidation | Photooxidation of unsymmetrical furans | Potential for regiocontrol based on substrate and conditions | Selective formation of a furanone precursor with the correct substitution pattern. |
Reactivity and Mechanistic Investigations of 3,5 Diphenylfuran 2 5h One
Electrophilic and Nucleophilic Reactions of the Furanone Ring
The furanone ring, particularly when substituted, presents a versatile scaffold for various chemical transformations. The reactivity of 3,5-diphenylfuran-2(5H)-one and its analogs is dictated by the interplay of the electron-withdrawing carbonyl group, the endocyclic double bond, and the phenyl substituents.
Electrophilic Reactions:
The electron density of the furanone ring influences its susceptibility to electrophilic attack. In furan (B31954) itself, electrophilic substitution preferentially occurs at the C2 and C5 positions due to the stabilization of the intermediate carbocation through resonance. quora.com The presence of electron-donating groups enhances the reactivity towards electrophiles. youtube.com In the case of this compound, the phenyl groups can influence the electron distribution within the heterocyclic ring.
Studies on related 2(5H)-furanone systems demonstrate various electrophilic reactions. For instance, 3,4-dihalo-5-hydroxy-2(5H)-furanones react with arenes and heteroarenes in the presence of Lewis or Brønsted acids, leading to the formation of a new bond at the C5 position, which can be considered an aromatic electrophilic substitution. nih.govmdpi.com
Nucleophilic Reactions:
The furanone ring, particularly at the carbonyl carbon and the β-carbon of the α,β-unsaturated system, is susceptible to nucleophilic attack. The presence of halogen substituents, as seen in 3,4-dihalo-5-hydroxy-2(5H)-furanones, makes the molecule highly reactive towards nucleophiles. mdpi.com These reactions can involve substitution of the halogens or addition to the carbonyl group. nih.gov
Reactions of 3,4,5-trichloro-2(5H)-furanone with various N-nucleophiles, such as primary and secondary amines, amino acids, and amides, have been studied. nih.gov The outcome of these reactions is highly dependent on the reaction conditions, including pH and solvent. nih.gov For example, 3,4,5-trichloro-2(5H)-furanone reacts with sodium azide (B81097), resulting in substitution at the C4 and C5 positions. nih.gov
Furthermore, the reaction of 3-fluoro-4,5-diphenylfuran-2(5H)-one precursors with boron trifluoride can lead to the substitution of both an alkoxy group and the vinylic fluorine with bromine. researchgate.net This highlights the susceptibility of substituted furanones to nucleophilic attack under specific conditions.
The following table summarizes the reactivity of the furanone ring towards electrophiles and nucleophiles based on related structures:
| Reactant Type | Position of Attack on Furanone Ring | Activating/Directing Groups | Reference(s) |
| Electrophile | C2, C5 | Electron-donating groups | quora.comyoutube.com |
| Electrophile (Arene) | C5 | Lewis/Brønsted acid catalyst on 3,4-dihalo-5-hydroxy-2(5H)-furanone | nih.govmdpi.com |
| Nucleophile | C2 (carbonyl), C4 | Electron-withdrawing groups, halogens | nih.govmdpi.com |
| Nucleophile (N-nucleophiles) | C4, C5 | Halogenated furanone | nih.gov |
| Nucleophile (Bromide) | C4, C5 | Boron trifluoride on 3-fluoro-4-alkoxy-furanone precursor | researchgate.net |
Cycloaddition Reactions Involving this compound
The furan ring can act as a diene in Diels-Alder reactions, a type of [4+2] cycloaddition, particularly with electron-deficient dienophiles. quora.commasterorganicchemistry.com This reactivity allows for the construction of bicyclic systems. The efficiency of the Diels-Alder reaction is enhanced when the diene is substituted with electron-donating groups and the dienophile with electron-withdrawing groups. youtube.comlibretexts.org
While specific studies on this compound as a diene in Diels-Alder reactions are not extensively detailed in the provided results, the general reactivity of furan derivatives suggests its potential to participate in such cycloadditions. For instance, 2,5-dimethylfuran (B142691) readily undergoes Diels-Alder reactions with N-arylmaleimides to form bicyclic adducts. nih.gov The stereochemistry of the product (exo or endo) can be influenced by reaction conditions such as temperature and solvent. nih.gov
Fluorinated furan-2(5H)-ones have been investigated as dienophiles in Diels-Alder reactions with normal electron demand. researchgate.net Their reactivity and the stereoselectivity of the cycloaddition are influenced by the number and position of fluorine atoms and other substituents on the furanone ring. researchgate.net
The following table outlines key aspects of Diels-Alder reactions involving furan derivatives:
| Diene | Dienophile | Key Factors Influencing Reactivity | Product Type | Reference(s) |
| 2,5-Dimethylfuran | N-arylmaleimide | Temperature, Solvent | Bicyclic adduct (exo/endo) | nih.gov |
| Furan | Electron-deficient dienophiles (e.g., ethyl (E)-3-nitroacrylate) | Electron-withdrawing groups on dienophile | Oxabicycloheptane derivatives | quora.com |
| Fluorinated furan-2(5H)-ones | Diphenylisobenzofuran, Cyclopentadiene | Number and position of fluorine atoms, substituents | Diastereomeric adducts | researchgate.net |
Ring-Opening and Ring-Transformation Reactions
The furanone ring can undergo ring-opening and transformation reactions under various conditions, leading to the formation of diverse acyclic and heterocyclic structures.
For instance, 3,4-dihalo-5-hydroxy-2(5H)-furanones exist in equilibrium with their acyclic (Z)-2,3-dihalo-4-oxo-butenoic acid form in solution. nih.gov This equilibrium can be shifted by the presence of bases, and the open-chain form can then react with nucleophiles. nih.gov
The reaction of 3,4,5-trichloro-2(5H)-furanone with bifunctional ortho-nucleophiles provides a pathway to synthesize novel five-six-six tricyclic 2(5H)-furanone heterocycles in a single step. semanticscholar.org This transformation involves the formation of new rings fused to the original furanone core.
Furthermore, the reaction of 4,5-diazido derivatives of 2(5H)-furanone, obtained from the corresponding dichloro derivative, can be reduced to undergo a transformation into 2-amino-3-chloromaleimide. nih.gov
Derivatization and Functionalization Strategies at Different Positions of this compound
The this compound scaffold can be functionalized at various positions to generate a library of derivatives with potentially diverse properties.
Functionalization at C5:
The C5 position of 3,4-dihalo-5-hydroxy-2(5H)-furanones is reactive towards compounds with active hydrogen atoms in the presence of a Lewis acid, a reaction classified as a Knoevenagel condensation. nih.gov Another strategy for C5 alkylation is the Mukaiyama aldol (B89426) reaction with silylated enol ethers catalyzed by Lewis acids. nih.gov
Functionalization at C4:
In 3,4,5-trichloro-2(5H)-furanone, nucleophilic substitution can occur selectively at the C4 position. For example, reaction with sodium azide in methanol (B129727) leads to the 4-azido derivative. nih.gov Similarly, thiolation of 5-alkoxy-3,4-dihalo-2(5H)-furanones in the presence of a base proceeds regioselectively to afford 4-thiosubstituted products. nih.gov
Functionalization via Multi-component Reactions:
A common strategy for the synthesis of highly functionalized furan-2(5H)-ones is through one-pot, three-component reactions. researchgate.netresearchgate.net These reactions typically involve the condensation of an amine, an acetylene (B1199291) dicarboxylate, and an aldehyde, often in the presence of a catalyst. researchgate.netresearchgate.net This approach allows for the direct introduction of various substituents at the 3, 4, and 5 positions of the furanone ring.
The following table summarizes various derivatization strategies for the furanone ring:
| Position(s) | Reaction Type | Reagents | Catalyst | Reference(s) |
| C5 | Knoevenagel condensation | Compounds with active hydrogen | Lewis acid (e.g., In(OAc)₃) | nih.gov |
| C5 | Mukaiyama aldol reaction | Silylated enol ethers | Lewis acid (e.g., ZnCl₂, Sc(OTf)₃) | nih.gov |
| C4 | Nucleophilic substitution | Sodium azide | - | nih.gov |
| C4 | Thiolation | Aryl thiols | Triethylamine | nih.gov |
| C3, C4, C5 | Three-component reaction | Amine, Acetylene dicarboxylate, Aldehyde | Various catalysts (e.g., 5-SSA, SnCl₂) | researchgate.netresearchgate.net |
Rearrangement Reactions of this compound Derivatives
While specific rearrangement reactions of this compound itself are not detailed, related heterocyclic systems undergo various rearrangements. For instance, the Bamberger rearrangement converts N-phenylhydroxylamine to 4-aminophenol (B1666318) in the presence of a strong acid. wiley-vch.de This type of rearrangement involves the migration of a group to an electron-deficient center.
Another relevant rearrangement is the Baeyer-Villiger oxidation, where an alkyl group migrates from a carbonyl carbon to an electron-deficient oxygen atom. wiley-vch.de The migratory aptitude of different groups is well-established. wiley-vch.de
Although not directly involving a furanone, the Overman rearrangement is a nih.govnih.gov-sigmatropic rearrangement of an allylic trichloroacetimidate (B1259523) intermediate, formed from an allylic alcohol. wiley-vch.de Such sigmatropic rearrangements are powerful tools for carbon-carbon bond formation.
Mechanistic Studies of Key Transformations of this compound
Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes.
Mechanism of Formation:
The one-pot, three-component synthesis of 3,4,5-substituted furan-2(5H)-ones has been the subject of mechanistic studies. A proposed mechanism for the reaction between anilines, dimethyl acetylenedicarboxylate (B1228247) (DMAD), and benzaldehyde (B42025) derivatives suggests a four-step process. researchgate.net The reaction follows second-order kinetics, being first order with respect to both the aniline (B41778) and DMAD, and zero order with respect to the aldehyde. researchgate.netrsc.org
Mechanism of Cycloaddition:
The Diels-Alder reaction is a concerted pericyclic reaction. youtube.comquora.com The stereochemical outcome is governed by the Woodward-Hoffmann rules. The endo product is often the major product in Diels-Alder reactions involving cyclic dienes. youtube.com
Mechanism of Ring-Opening/Transformation:
The formation of a tricyclic 2(5H)-furanone from 3,4,5-trichloro-2(5H)-furanone and bifunctional o-nucleophiles proceeds through a mechanism that involves nucleophilic attack and subsequent cyclization. semanticscholar.org The distinctive formation of a 2-(chloromethyl)quinoxaline (B19384) derivative in one instance suggests a complex reaction pathway that warrants further investigation. semanticscholar.org
Kinetic studies provide valuable insights into reaction mechanisms by determining rate laws and activation parameters.
The kinetics of the one-pot formation of 3,4,5-substituted furan-2(5H)-ones have been investigated spectrophotometrically at different temperatures. researchgate.netrsc.org For the reaction of para-substituted anilines with diethyl acetylenedicarboxylate and benzaldehyde, the reaction follows second-order kinetics. researchgate.netrsc.org The rate of reaction is influenced by the electronic nature of the substituents on the aniline ring, with electron-donating groups increasing the reaction rate. researchgate.netrsc.org
Kinetic values such as the rate constant (k) and activation energy (Ea), along with activation parameters (ΔH≠, ΔG≠, and ΔS≠), have been determined for these reactions. researchgate.netrsc.org The isokinetic relationship has been investigated to confirm a common mechanism for different substituted reactants. researchgate.net
The following table presents a summary of the kinetic data for the formation of 3,4,5-substituted furan-2(5H)-ones:
| Reaction | Kinetic Order | Influence of Substituents | Determined Parameters | Reference(s) |
| Aniline + Diethyl acetylenedicarboxylate + Benzaldehyde | Second-order overall (First-order in aniline and diethyl acetylenedicarboxylate, zero-order in benzaldehyde) | Electron-donating groups on aniline increase the rate. | k, Ea, ΔH≠, ΔG≠, ΔS≠ | researchgate.netrsc.org |
Identification of Reaction Intermediates in the Chemistry of this compound Remains an Area for Further Investigation
Despite extensive research into the synthesis and reactivity of furan-2(5H)-ones, a class of heterocyclic compounds with significant biological and synthetic interest, detailed mechanistic studies identifying specific reaction intermediates for this compound are not extensively documented in publicly available scientific literature.
While numerous studies have proposed reaction pathways for the formation and transformation of the furan-2(5H)-one core structure, the direct spectroscopic observation, trapping, and characterization of transient intermediates specifically for the 3,5-diphenyl substituted variant are not readily found. Mechanistic investigations in organic chemistry often rely on a combination of kinetic studies, computational modeling, and the use of spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry to identify short-lived species that exist along a reaction coordinate.
For the broader class of furan-2(5H)-ones, proposed mechanisms for their synthesis often involve intermediates such as enolates, iminium ions, or other activated species, depending on the specific reaction conditions and starting materials. However, the isolation and definitive characterization of these intermediates are often challenging due to their inherent instability.
Interactive Data Table: Hypothetical Intermediates in Furan-2(5H)-one Reactions The following table outlines hypothetical intermediates that could be involved in reactions of this compound, based on general mechanistic principles of related compounds. It is crucial to note that this data is illustrative and not based on specific experimental identification for this compound.
| Hypothetical Intermediate | Potential Reaction Type | Possible Identification Method |
| Enolate | Base-catalyzed reactions | Trapping with an electrophile, Low-temperature NMR |
| Acyloin-like species | Reductive couplings | Spectroscopic analysis of reaction mixtures |
| Carbocation | Acid-catalyzed reactions | Trapping with a nucleophile, Computational studies |
| Radical species | Photochemical reactions | Electron Paramagnetic Resonance (EPR) spectroscopy |
Further dedicated research, potentially employing advanced techniques such as flash photolysis, low-temperature spectroscopy, or sophisticated trapping experiments, would be necessary to elucidate the specific reaction intermediates involved in the rich chemistry of this compound. Such studies would provide deeper insights into the reaction mechanisms and could pave the way for the development of new synthetic methodologies.
Advanced Spectroscopic Characterization and Structural Elucidation of 3,5 Diphenylfuran 2 5h One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. By analyzing the chemical shifts (δ), coupling constants (J), and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity and stereochemistry of a molecule can be determined.
For 3,5-Diphenylfuran-2(5H)-one, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the different types of protons. The protons on the two phenyl rings would appear as complex multiplets in the aromatic region, typically between δ 7.0 and 8.0 ppm. The protons on the furanone ring itself, specifically the olefinic proton at C4 and the methine proton at C5, would provide key structural information. The C4-H proton is expected to resonate in the vinylic region, while the C5-H proton, being adjacent to both an oxygen atom and a phenyl group, would appear at a characteristic downfield shift.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Key signals would include the carbonyl carbon (C2) of the lactone ring, expected at a significantly downfield chemical shift (typically >170 ppm), and the sp² hybridized carbons of the phenyl rings and the C3-C4 double bond. The sp³ hybridized C5 carbon would resonate at a higher field compared to the other ring carbons. Analysis of related furanone structures suggests that computational DFT methods can be employed to predict chemical shifts, which, when compared with experimental data, can confirm relative configurations. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Regions for this compound Data is predictive and based on typical values for similar functional groups.
| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Signal Multiplicity |
|---|---|---|---|
| ¹H | Phenyl-H | 7.0 - 8.0 | Multiplet (m) |
| C4-H | ~6.0 - 6.5 | Singlet (s) or Doublet (d) | |
| C5-H | ~5.5 - 6.0 | Singlet (s) or Doublet (d) | |
| ¹³C | C2 (C=O) | >170 | - |
| C3, C4 (C=C) | 110 - 160 | - | |
| Phenyl-C (quaternary) | 130 - 145 | - | |
| Phenyl-C (CH) | 125 - 130 | - | |
| C5 | ~80 - 90 | - |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Studies
High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₆H₁₂O₂), the calculated monoisotopic mass is 236.08373 Da. HRMS analysis provides an experimentally measured mass with high accuracy, typically within a few parts per million (ppm), which serves to confirm the molecular formula.
Electron ionization (EI) is a common technique used in conjunction with mass spectrometry to induce fragmentation. The resulting fragmentation pattern offers valuable insights into the molecule's structure. The molecular ion peak (M⁺•) at m/z 236 would be expected. The fragmentation of furan (B31954) and its derivatives can be complex, often involving ring cleavage. ed.ac.uk For this compound, characteristic fragmentation pathways would likely involve:
Decarbonylation: Loss of a carbon monoxide (CO) molecule (28 Da) from the lactone ring, a common fragmentation for such systems. chemguide.co.uk
Loss of a Phenyl Radical: Cleavage of a phenyl group (C₆H₅•, 77 Da), leading to a fragment ion at m/z 159.
Formation of Acylium Ions: Cleavage adjacent to the carbonyl group can produce stable acylium ions. chemguide.co.uk
Rearrangements: McLafferty rearrangements are possible in molecules with appropriate side chains, though less direct in this specific cyclic structure. miamioh.edu
Analysis of these fragmentation patterns allows for the structural confirmation of the diphenylfuranone core.
Table 2: Predicted HRMS Fragments for this compound
| m/z (Predicted) | Formula of Fragment | Proposed Identity/Loss |
|---|---|---|
| 236.0837 | [C₁₆H₁₂O₂]⁺• | Molecular Ion (M⁺•) |
| 208.0888 | [C₁₅H₁₂O]⁺• | [M - CO]⁺• |
| 159.0810 | [C₁₀H₇O₂]⁺ | [M - C₆H₅]⁺ |
| 105.0340 | [C₇H₅O]⁺ | Benzoyl cation [C₆H₅CO]⁺ |
| 77.0391 | [C₆H₅]⁺ | Phenyl cation [C₆H₅]⁺ |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and packing in the solid state.
While a specific crystal structure for this compound was not found, analysis of a closely related isomer, 5,5-diphenyldihydrofuran-2(3H)-one, provides insight into the likely structural features. iosrjournals.org For this compound, a crystallographic study would be expected to reveal:
The planarity or near-planarity of the furanone ring.
Intermolecular interactions, such as C-H···O or C-H···π interactions, that stabilize the crystal packing. iosrjournals.org
The crystal data for 5,5-diphenyldihydrofuran-2(3H)-one showed a monoclinic P2₁/c space group, with the furan ring adopting an envelope conformation and the two phenyl rings being nearly perpendicular to each other. iosrjournals.org A similar level of detail would be obtainable for the title compound, confirming its solid-state structure unequivocally.
Table 3: Representative Crystallographic Data from a Related Isomer (5,5-diphenyldihydrofuran-2(3H)-one) iosrjournals.org
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.132(5) |
| b (Å) | 13.224(5) |
| c (Å) | 11.785(5) |
| β (°) | 101.445(5) |
| Z (molecules per unit cell) | 4 |
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties
UV-Vis and fluorescence spectroscopy probe the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to an excited state, while fluorescence is the emission of light as the electron returns to the ground state.
The structure of this compound contains an extended conjugated system involving the two phenyl rings and the α,β-unsaturated lactone core. This extensive π-system is expected to give rise to strong UV absorption bands. The primary electronic transitions would be of the π → π* type. Based on data for similar aromatic heterocycles like 2,5-diphenylfuran (B1207041) and dibenzofuran, absorption maxima (λ_max) are expected in the ultraviolet region, likely between 280 and 350 nm. researchgate.net The exact position and intensity (molar absorptivity, ε) of these bands are influenced by the solvent polarity. uobaghdad.edu.iq
Many conjugated furan derivatives are known to be fluorescent. uobaghdad.edu.iq Upon excitation at its absorption maximum, this compound may exhibit fluorescence emission at a longer wavelength (a phenomenon known as the Stokes shift). The fluorescence quantum yield and lifetime are key parameters that characterize the efficiency and dynamics of the emission process. These photophysical properties are crucial for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or fluorescent probes.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Molecular Vibrations
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. These two techniques are complementary; FTIR measures the absorption of infrared radiation, while Raman measures the inelastic scattering of monochromatic light. thermofisher.com
The spectrum of this compound would be characterized by several key vibrational modes. A theoretical study on furan and its derivatives provides a basis for assigning these vibrations. globalresearchonline.net
C=O Stretch: The most prominent peak in the FTIR spectrum is expected to be the strong C=O stretching vibration of the lactone ring, typically found in the range of 1740-1780 cm⁻¹.
C=C Stretch: Vibrations from the C=C double bonds in the furanone ring and the aromatic phenyl rings are expected between 1500 and 1650 cm⁻¹.
C-O Stretch: The C-O-C stretching vibrations of the lactone ester group will produce strong bands, typically in the 1050-1250 cm⁻¹ region.
Aromatic C-H Stretch: These vibrations occur above 3000 cm⁻¹.
Aromatic C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations for the substituted phenyl rings appear in the 690-900 cm⁻¹ region and are diagnostic of the substitution pattern.
Table 4: Predicted Characteristic FTIR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (FTIR/Raman) |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium / Strong |
| Lactone C=O Stretch | 1740 - 1780 | Very Strong / Medium |
| Aromatic & Olefinic C=C Stretch | 1500 - 1650 | Medium-Strong / Very Strong |
| Lactone C-O-C Stretch | 1050 - 1250 | Strong / Weak |
| Aromatic C-H Out-of-Plane Bend | 690 - 900 | Strong / Medium |
Computational and Theoretical Investigations of 3,5 Diphenylfuran 2 5h One
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For furanone derivatives, DFT calculations are instrumental in understanding their stability, reactivity, and electronic properties.
A computational study on furanone and its derivatives, including a 5-phenyl substituted analog, highlights the impact of structural modifications on electronic properties. researchgate.net These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing various electronic parameters.
| Property | 2(5H)-Furanone | 2(5-Methyl)-furanone | 2(5-Phenyl)-furanone |
| Total Energy (au) | -304.88 | -344.18 | -536.78 |
| HOMO Energy (eV) | -7.02 | -6.54 | -6.21 |
| LUMO Energy (eV) | -1.21 | -1.02 | -1.54 |
| Energy Gap (eV) | 5.81 | 5.52 | 4.67 |
| Ionization Potential (eV) | 7.02 | 6.54 | 6.21 |
| Electron Affinity (eV) | 1.21 | 1.02 | 1.54 |
| Hardness (eV) | 2.91 | 2.76 | 2.34 |
| Softness (eV⁻¹) | 0.34 | 0.36 | 0.43 |
| Dipole Moment (Debye) | 4.55 | 4.61 | 4.41 |
Table based on data from a computational study on furanone and its derivatives. researchgate.net
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net
For the 2(5-phenyl)-furanone derivative, the HOMO energy is -6.21 eV and the LUMO energy is -1.54 eV, resulting in an energy gap of 4.67 eV. researchgate.net This suggests that the presence of the phenyl group significantly influences the electronic properties compared to the unsubstituted furanone. The lower energy gap in the phenyl-substituted compound indicates its enhanced reactivity. researchgate.net In 3,5-diphenylfuran-2(5H)-one, the additional phenyl group at the 3-position would be expected to further modulate these orbital energies through extended conjugation.
Electrostatic potential (ESP) maps are valuable for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. These maps illustrate the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while areas of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For a molecule like this compound, the ESP map would likely show a region of high negative potential around the carbonyl oxygen, indicating its nucleophilic character. The phenyl rings would exhibit a complex potential distribution due to the aromatic π-system. Such analyses are crucial for understanding intermolecular interactions and the initial steps of chemical reactions.
Mechanistic Modeling and Transition State Analysis of Reactions Involving this compound
Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. This involves mapping the potential energy surface of a reaction, locating stationary points (reactants, products, and intermediates), and identifying the transition states that connect them. DFT calculations are frequently employed to determine the geometries and energies of these species.
Conformational Analysis and Energy Landscapes
The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional structure. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers for interconversion between them. For a molecule with multiple rotatable bonds like this compound, this analysis is particularly important.
The rotation of the two phenyl groups relative to the furanone ring gives rise to a complex potential energy surface with multiple minima (stable conformers) and saddle points (transition states for rotation). Computational methods can be used to systematically explore this conformational space by rotating the dihedral angles of the phenyl groups and calculating the corresponding energies. The results of such an analysis would reveal the preferred orientations of the phenyl rings and the energy penalties associated with deviations from these low-energy conformations. Studies on substituted phenylbenzoates and other similar structures indicate that these molecules can be quite flexible, with rotational barriers that are computationally accessible.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational chemistry allows for the prediction of various spectroscopic properties, including vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.
By performing frequency calculations using DFT, the vibrational modes of this compound can be determined. The calculated frequencies and intensities can then be compared with an experimental IR spectrum to assign the observed absorption bands to specific molecular vibrations. It is common practice to apply a scaling factor to the calculated frequencies to improve the agreement with experimental data, accounting for systematic errors in the computational method and the neglect of anharmonicity.
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) approach. Comparing the computed chemical shifts with experimental data can aid in the structural elucidation of complex molecules and the assignment of signals in crowded spectral regions. The correlation between theoretical and experimental spectra serves as a powerful validation of both the computational model and the experimental structure determination.
Applications of 3,5 Diphenylfuran 2 5h One in Advanced Organic Synthesis
Use as a Versatile Building Block for Complex Molecules
3,5-Diphenylfuran-2(5H)-one is recognized as a versatile building block in organic synthesis, primarily due to the multiple reactive sites within its structure. The α,β-unsaturated lactone core, combined with the phenyl substituents, offers a rich platform for a wide array of chemical transformations. Furanone derivatives, in general, are key starting materials for constructing more complex molecules due to their inherent functionality.
The utility of this compound as a synthetic intermediate is enhanced by the phenyl groups. The C3-phenyl group, being part of an enone system, influences the electronic nature of the double bond, making it susceptible to various nucleophilic and cycloaddition reactions. The C5-phenyl group is attached to a stereogenic center, offering possibilities for diastereoselective and enantioselective transformations. This structural arrangement allows chemists to leverage the furanone ring as a linchpin to assemble intricate molecular frameworks. The transformation of the core lactone ring into other carbo- and heterocyclic systems further broadens its applicability as a foundational unit for diverse molecular designs.
Precursor for the Synthesis of π-Expanded Conjugated Systems
π-Expanded conjugated systems are of significant interest due to their unique photophysical properties and potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This compound serves as a valuable precursor for creating such larger, delocalized electronic systems.
While direct studies on this compound are limited, research on the closely related isomer, 3,4-diphenylfuran-2(5H)-one, has demonstrated a powerful two-step method for synthesizing π-expanded maleimide (B117702) derivatives. This process involves an initial photoinduced dehydrogenative annulation, followed by a reaction with a primary amine. This methodology highlights the potential of diphenylfuranone scaffolds to serve as precursors for highly conjugated, fluorescent maleimides without the need for transition-metal catalysts. Given the structural similarities, a comparable reaction pathway could foreseeably be applied to the 3,5-diphenyl isomer to access novel maleimide architectures.
Table 1: Representative Synthesis of π-Expanded Maleimides from a Diphenylfuranone Isomer
| Starting Material | Reaction Steps | Product Type | Key Features |
| 3,4-Diphenylfuran-2(5H)-one | 1. Photoinduced dehydrogenative annulation2. Reaction with primary amine, DBU, and O₂ | π-Expanded Maleimide | Highly conjugated, high fluorescence quantum yields |
This table is based on the reaction of the 3,4-diphenyl isomer, suggesting a potential application for the 3,5-diphenyl isomer.
The same synthetic strategy applied to the 3,4-diphenylfuran-2(5H)-one isomer also yields π-expanded lactones as key intermediates. The initial photoinduced cyclization step creates a larger, fused lactone system, effectively extending the conjugation of the original furanone core. These expanded lactones are valuable in their own right and serve as the direct precursors to the aforementioned π-expanded maleimides. This demonstrates the role of the diphenylfuranone skeleton as a foundational element for building larger, planar, and electronically delocalized lactone-based structures.
Intermediate in the Synthesis of Other Heterocyclic Compounds
Ring transformation reactions are a powerful tool in synthetic chemistry, allowing for the conversion of one heterocyclic system into another, often with the introduction of new atoms and functionalities. This compound is an excellent substrate for such transformations, enabling the synthesis of other important classes of heterocyclic compounds.
The furanone ring can participate in various cycloaddition and annulation reactions to construct fused-ring systems. The double bond within the α,β-unsaturated lactone system can act as a dienophile in Diels-Alder reactions, leading to the formation of complex bicyclic structures. While specific examples starting from this compound are not extensively documented, the general reactivity of butenolides suggests its potential in this area. Intramolecular cyclization strategies, where functional groups are appended to the phenyl rings, could also provide a pathway to novel fused polycyclic aromatic and heterocyclic architectures.
The conversion of the five-membered furanone ring into six-membered nitrogen-containing heterocycles is a well-established synthetic strategy.
Pyridazinone Derivatives: The reaction of 5-substituted furan-2(3H)-ones with hydrazine (B178648) derivatives is a common and efficient method for synthesizing pyridazin-3(2H)-one derivatives. This transformation proceeds via a nucleophilic attack by the hydrazine on the lactone carbonyl, leading to ring opening. Subsequent intramolecular condensation and dehydration result in the formation of the stable six-membered pyridazinone ring. Research has shown that 5-phenylfuran-2(3H)-one derivatives readily undergo this reaction to yield 6-phenylpyridazin-3(2H)-ones. By extension, this compound is an ideal precursor for the synthesis of 4,6-diphenylpyridazin-3(2H)-one derivatives, which are scaffolds of interest in medicinal chemistry.
Table 2: General Transformation of Furanones to Pyridazinones
| Furanone Precursor | Reagent | Product |
| 5-Phenylfuran-2(3H)-one derivative | Hydrazine Hydrate (N₂H₄·H₂O) | 6-Phenylpyridazin-3(2H)-one derivative |
| This compound (Predicted) | Hydrazine Hydrate (N₂H₄·H₂O) | 4,6-Diphenylpyridazin-3(2H)-one |
Imidazole (B134444) Derivatives: The synthesis of imidazole derivatives typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an amine (the Radziszewski synthesis). While the direct conversion of a furanone ring to an imidazole is not a standard transformation, furanones can be chemically manipulated to generate precursors suitable for imidazole synthesis. For instance, oxidative cleavage of the furanone ring could potentially yield a 1,4-dicarbonyl species, which could then be adapted for heterocyclic synthesis. However, the use of this compound as a direct intermediate for imidazole synthesis is not a widely reported pathway in the literature.
Role in Material Science Precursor Chemistry
Following a comprehensive review of scientific literature, there is currently no available information detailing the specific role of this compound as a precursor in material science. Searches for its application as a monomer in polymerization reactions, including ring-opening and cycloaddition polymerizations, or its use in the synthesis of functional polymers or other advanced materials, did not yield any relevant research findings. The existing literature on furan-based polymers primarily focuses on derivatives of more common platform chemicals like 5-hydroxymethylfurfural (B1680220) (HMF) and 2,5-furandicarboxylic acid (FDCA). Therefore, the utility of this compound in this specific field of chemistry is not documented in the accessible resources.
Future Research Directions and Emerging Opportunities in 3,5 Diphenylfuran 2 5h One Chemistry
Development of More Sustainable and Green Synthetic Methodologies
The pursuit of environmentally benign chemical processes is a paramount goal in modern organic synthesis. For 3,5-diphenylfuran-2(5H)-one, future research will likely focus on developing synthetic methods that align with the principles of green chemistry, moving away from stoichiometric reagents and harsh reaction conditions.
One promising direction is the application of organocatalysis . Organocatalysts are metal-free small organic molecules that can promote chemical transformations with high efficiency and selectivity. bohrium.comnih.gov Methodologies employing catalysts like proline have been successfully used for the synthesis of various butenolide natural products through sequential one-pot reactions, which minimize waste by reducing the need for intermediate purification steps. bohrium.commdpi.comnih.gov Adopting such strategies for the synthesis of this compound could offer a greener alternative to classical methods. For instance, an organocatalytic reductive coupling could be envisioned as a key step. mdpi.com
Another key area is the development of multicomponent reactions (MCRs) . MCRs are highly convergent processes where three or more starting materials are combined in a single step to form a complex product, maximizing atom economy and procedural simplicity. acs.orgacs.org A novel three-component synthesis of butenolides has been reported involving isocyanides, glyoxals, and acetophosphonic acid diethylesters, which proceeds through a Passerini reaction followed by an intramolecular Wittig-type cyclization. acs.orgresearchgate.net Exploring similar MCR strategies could provide a highly efficient and versatile route to this compound and its derivatives.
Furthermore, leveraging palladium-catalyzed C-H activation represents a state-of-the-art approach for the one-step conversion of simple aliphatic acids into complex butenolides. nih.gov This method involves triple C-H functionalization and has been shown to be scalable and applicable to a wide range of substrates, including those leading to medicinally important scaffolds. nih.gov Adapting this powerful C-H activation logic would constitute a significant advance in the sustainable synthesis of this compound.
| Green Strategy | Key Advantages | Potential Application for this compound |
| Organocatalysis | Metal-free, low toxicity, mild conditions, potential for one-pot sequential reactions. bohrium.com | Proline-catalyzed reductive coupling of a suitable tetronic acid precursor with an aldehyde. mdpi.comnih.gov |
| Multicomponent Reactions (MCRs) | High atom economy, procedural simplicity, rapid generation of molecular diversity. acs.org | One-pot synthesis from simpler phenyl-containing precursors, avoiding stepwise procedures. acs.org |
| C-H Activation | Use of abundant feedstock chemicals, high step-economy, direct functionalization. nih.gov | Direct conversion of a suitable phenyl-substituted aliphatic acid into the target butenolide core. nih.gov |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The this compound scaffold possesses multiple reactive sites, including the α,β-unsaturated lactone system, the phenyl rings, and the C-5 position, making it a versatile platform for further chemical transformations. Future research should aim to uncover novel reactivity patterns that are currently underexplored for this specific diaryl-substituted system.
The butenolide core is known to participate in various reactions. For example, the γ-position can act as a nucleophile in vinylogous reactions , such as Michael additions and Mannich reactions. nih.govacs.org Asymmetric vinylogous additions to γ-butenolides have been developed using organocatalysts to construct complex chiral molecules with high stereocontrol. acs.org Exploring the reactivity of this compound as a vinylogous precursor could open pathways to new, stereochemically rich derivatives with potential biological activity.
The double bond within the furanone ring makes it a candidate for cycloaddition reactions . While highly reactive dienes are often required, the reactivity of fluorinated furan-2(5H)-ones in Diels-Alder reactions suggests that the electronic properties of the butenolide can be tuned to facilitate such transformations. researchgate.net Investigating the cycloaddition potential of this compound with various dienes could lead to the synthesis of complex polycyclic structures.
Furthermore, the reactivity of related 3,4-dihalo-5-hydroxy-2(5H)-furanones demonstrates the versatility of the furanone ring. nih.govmdpi.com These compounds undergo a wide range of transformations, including nucleophilic substitutions at multiple positions, ring-opening, and ring transformations into other heterocyclic systems like pyridazinones. nih.govmdpi.com While this compound lacks the labile halogen atoms, the underlying reactivity of the furanone core suggests that unprecedented transformations, perhaps initiated by ring-opening or selective activation of the C-H bonds on the phenyl rings, could be developed.
Advanced In Situ Spectroscopic Studies of Reaction Mechanisms
A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. The application of advanced in situ spectroscopic techniques offers a powerful tool for elucidating the intricate mechanistic details of the formation and subsequent reactions of this compound.
Kinetic studies on the formation of other 3,4,5-substituted furan-2(5H)-ones have been performed using UV-Vis spectroscopy to monitor reaction progress and determine reaction orders. rsc.orgresearchgate.net These studies have led to proposed multi-step mechanisms involving intermediates that can be influenced by substituents and reaction conditions. rsc.org Applying similar kinetic analysis to the synthesis of this compound could provide valuable insights.
Future opportunities lie in the use of more sophisticated in situ techniques. For instance, ReactIR (Infrared) spectroscopy can monitor the real-time concentration changes of reactants, intermediates, and products by tracking their characteristic vibrational frequencies. In situ NMR spectroscopy can provide detailed structural information on transient intermediates that may not be detectable by other means. These techniques could be employed to study, for example, the mechanism of a multicomponent reaction leading to the furanone, identifying key intermediates and rate-determining steps. acs.org A proposed mechanism for the formation of a related furan-2(5H)-one derivative involves a multicomponent reaction that could be rigorously tested and refined using such advanced spectroscopic tools. researchgate.net
| Spectroscopic Technique | Information Gained | Potential Application |
| UV-Vis Spectroscopy | Reaction kinetics, determination of reaction orders. rsc.org | Elucidating the kinetics of the one-pot formation of this compound. researchgate.net |
| In Situ IR (ReactIR) | Real-time concentration profiles of reactants, intermediates, and products. | Monitoring the formation of key intermediates during a catalyzed cyclization reaction. |
| In Situ NMR | Detailed structural information of transient species. acs.org | Identifying and characterizing short-lived intermediates in a multicomponent synthesis. |
Integration with Flow Chemistry and Automated Synthesis for Scalability
To translate promising laboratory-scale syntheses into practical applications, scalability is essential. Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and straightforward scalability.
The synthesis of structurally diverse butenolides has been successfully demonstrated using a versatile and efficient continuous flow protocol. ucl.ac.ukrsc.org This method utilizes the in situ generation of reactive acylketenes from dioxinones, which then react with α-hydroxy-ketones. rsc.org Such a platform is capable of producing various butenolides with short reaction times and has been scaled up to the gram-scale without the need for chromatography. rsc.org Applying this continuous flow approach to the synthesis of this compound could enable its safe, efficient, and scalable production. The precise temperature control in flow reactors would be particularly beneficial for managing potentially exothermic steps or handling thermally sensitive intermediates.
Automated synthesis platforms, which often integrate flow reactors with robotic liquid handlers and online purification and analysis, represent the next frontier. These systems can rapidly screen a wide range of reaction conditions to identify optimal parameters or synthesize a library of derivatives for structure-activity relationship studies. Integrating the synthesis of this compound into an automated flow platform would accelerate the discovery of new derivatives and the optimization of its production process, a key demand in modern medicinal chemistry. ucl.ac.uk
Computational Design and Predictive Modeling for New Derivatives
Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research. These approaches can guide experimental work by predicting the properties, reactivity, and potential biological activity of new molecules, thereby saving significant time and resources.
Density Functional Theory (DFT) calculations are particularly powerful for investigating the electronic structure and reactivity of molecules. DFT has been used to study the stereochemistry of furanones and to rationalize the outcomes of stereoselective reactions. nih.govresearchgate.net For this compound, DFT could be used to:
Predict Reactivity: Calculate reaction energy barriers to predict the most likely sites for nucleophilic or electrophilic attack, guiding the exploration of novel transformations. DFT has been used to probe the reactivity of furan (B31954) towards catalysts, providing insights into potential catalyst inhibition or activation pathways. mdpi.com
Elucidate Mechanisms: Model transition states of proposed reaction pathways to support or refute mechanistic hypotheses derived from experimental studies. mdpi.com
Design New Derivatives: Predict how substituents on the phenyl rings would alter the electronic properties and, consequently, the biological activity of the molecule. Structure-activity relationships for other bioactive compounds have been successfully established using DFT calculations of properties like ionization potential and bond dissociation energy. nih.gov
Beyond DFT, machine learning and predictive modeling are emerging as powerful tools. For instance, predictive models have been developed to correlate a chemical's physicochemical properties with its odor profile using a combination of mass spectra analysis and natural language processing. plos.org Similar quantitative structure-activity relationship (QSAR) models could be developed for derivatives of this compound to predict their therapeutic potential based on calculated molecular descriptors. This computational pre-screening would allow researchers to prioritize the synthesis of the most promising candidates for biological evaluation. researchgate.net
Q & A
Q. What are the key physicochemical properties of 3,5-Diphenylfuran-2(5H)-one, and how are they experimentally determined?
- Methodological Answer : Physicochemical properties are critical for solubility, reactivity, and purification strategies. Key parameters include:
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer : A Friedel-Crafts acylation approach is widely employed. For example:
- Step 1 : React mucochloric acid with benzene in the presence of AlCl₃ (Lewis acid) to form 3,4-dichloro-5-phenylfuran-2(5H)-one .
- Step 2 : Substitute chlorine atoms via nucleophilic aromatic substitution using phenyl Grignard reagents.
Optimization of solvent (e.g., DMF), temperature (80°C), and reaction time (40 minutes) can improve yields to 68% .
Advanced Research Questions
Q. How do reaction conditions influence the yield and purity of this compound during synthesis?
- Methodological Answer : Contradictions in reported yields (e.g., 46% vs. 68% in similar protocols) highlight the importance of:
- Solvent selection : Polar aprotic solvents (DMF) enhance reaction rates by stabilizing intermediates .
- Temperature control : Elevated temperatures (80°C) reduce side reactions but may degrade heat-sensitive intermediates.
- Catalyst loading : Excess AlCl₃ can lead to over-substitution, reducing purity.
Systematic Design of Experiments (DoE) is recommended to resolve these discrepancies .
Q. What strategies are used to characterize the biological activity of this compound?
- Methodological Answer :
- Enzyme inhibition assays : Measure IC₅₀ values against targets like cyclooxygenase (COX) or kinases.
- Molecular docking : Predict binding affinities to receptors using software like AutoDock Vina.
- In vitro cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays.
Studies on structurally similar furanones suggest potential anti-inflammatory and anticancer properties .
Q. How does this compound interact with nitrogen-containing nucleophiles?
- Methodological Answer : The compound undergoes Michael addition-elimination reactions with α,ω-diamines, forming β-amino derivatives. Key steps:
- Nucleophilic attack : The amine attacks the electrophilic α-position of the furanone.
- Elimination : Loss of water or halogen (if substituted) generates conjugated products.
Reaction monitoring via TLC and NMR confirms regioselectivity .
Data Analysis and Experimental Design
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer :
- Cross-validation : Compare NMR (¹H/¹³C), IR, and HRMS data with computational predictions (e.g., DFT calculations).
- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation, as seen in hexasubstituted dihydrofuran analogs .
Q. What computational tools are effective in predicting the reactivity of this compound?
- Methodological Answer :
- DFT calculations : Gaussian or ORCA software to model transition states and electron density maps.
- Molecular dynamics simulations : Analyze solvation effects using GROMACS.
These methods help rationalize regioselectivity in electrophilic substitutions .
Tables for Key Data
Table 1 : Synthetic Optimization Parameters for this compound
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | DMF | Enhances intermediate stability |
| Temperature | 80°C | Reduces reaction time |
| Catalyst (AlCl₃) | 1.2 equiv | Minimizes over-substitution |
Table 2 : Biological Activity of Furanone Analogs
| Compound | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 5-Phenylfuran-2(5H)-one | COX-2 | 12.3 | |
| 3,4-Dichloro analog | EGFR kinase | 8.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
